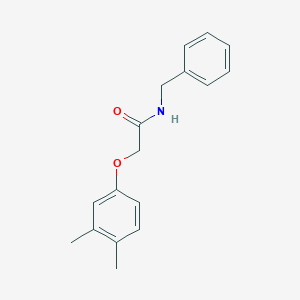

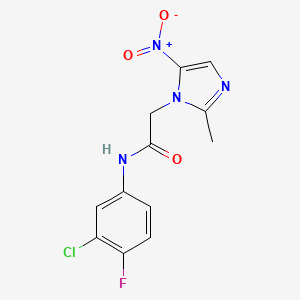

![molecular formula C13H8O4 B5566622 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)

2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione” is a type of pyranochromene, a class of organic compounds that are characterized by a pyran ring fused with a chromene ring . Pyranochromenes are known for their interesting biological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-microbial activities . They are also used in optoelectronic applications such as fluorescent probes, laser dyes, molecular switches, and organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of 2H-pyrano[3,2-c]chromene-2,5(6H)-diones, a related compound, has been reported . The process involves reacting 4-hydroxycoumarins with Baylis–Hillman adducts having electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The synthesized compounds are thermally stable (up to 200 °C) and lead to blue or green emission .Molecular Structure Analysis

The molecular structure of 2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione is characterized by a pyran ring fused with a chromene ring . The highest occupied molecular orbital and lowest unoccupied molecular orbitals spread on the coumarin moiety of the pyranochromene unit .科学的研究の応用

Synthesis Techniques and Applications

Synthesis of Novel Scaffolds : The synthesis of novel 2H,8H-pyrano[2,3-f]chromene-2,8-dione derivatives from 8-formyl-7-hydroxy-4-methylcoumarin has been detailed, proposing a mechanism involving tandem Knoevenagel condensation and cyclisation reactions. These compounds' structures were established via NMR, mass spectrometry, and elemental analysis, indicating potential utility in various chemical research applications (Ahmed Al-Kawkabani et al., 2013).

Optical Properties : Research into 4-methyl-9-(3-oxobutanoyl)-2H,8H-pyrano[2,3-f]chromene-2,8-dione revealed its optical properties, including absorption and fluorescence spectra, which exhibited a bathochromic shift with increasing solvent polarity. This study suggests applications in materials science, particularly in designing fluorescent materials (Ahmed Al-Kawkabani et al., 2017).

Anticancer Agents : A series of pyrano[2,3-f]chromene-4,8-dione derivatives were synthesized and evaluated for their anticancer activities against human cancer cell lines. The study provided insights into structure-activity relationships, hinting at their potential as anticancer agents (Li Hongshuang et al., 2017).

Chemical Reactions and Environmental Safety

Efficient Synthesis Methods : Research has demonstrated efficient methods for synthesizing pyrano[4,3-b]chromene-1,9-dione derivatives, emphasizing operational simplicity, short reaction times, and environmental safety. This highlights the compound's role in promoting greener chemical processes (H. Anaraki‐Ardakani, 2017).

Green Chemistry Approaches : Studies have focused on synthesizing chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives in water using non-toxic catalysts, aligning with principles of green chemistry. This approach is valuable for its environmental benefits and potential applications in synthesizing medically relevant compounds (M. Sayahi et al., 2021).

特性

IUPAC Name |

2-methylpyrano[3,2-c]chromene-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c1-7-6-9(14)11-12(16-7)8-4-2-3-5-10(8)17-13(11)15/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBHDGQFWDSXPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrano[3,2-c]chromene-4,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

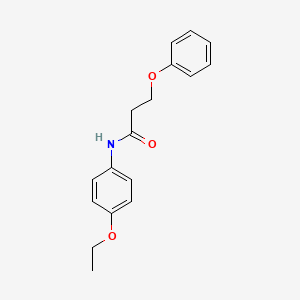

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

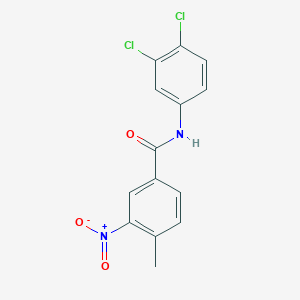

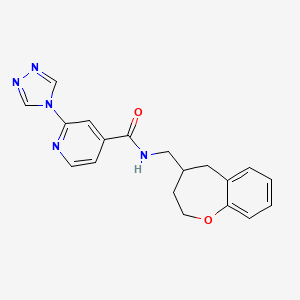

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

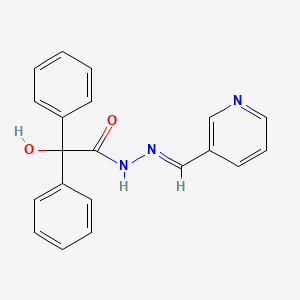

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)